2-chloro-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide
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Overview
Description
“2-chloro-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide” is a chemical compound. It’s a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides, vitamins, and antibiotics .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of pyrrolidine with 2-chloropyrimidine . A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Scientific Research Applications
Palladium-Catalyzed Hiyama Cross-Couplings
This compound is utilized in Palladium-catalyzed Hiyama cross-couplings as an electrophile partner. The process involves coupling with organosilanes to synthesize C2-aryl pyrimidine derivatives. This method is noted for its good functional group tolerance and is valuable for the synthesis of natural products and pharmaceutical compounds .
Anti-Fibrosis Drug Development
Researchers have explored the anti-fibrotic activities of pyrimidine derivatives, including this compound. It has shown promise in inhibiting the expression of collagen and hydroxyproline content in cell culture mediums, indicating potential as a novel anti-fibrotic drug .
Synthesis of Heterocyclic Compounds
The pyrimidine moiety of this compound is a privileged structure in medicinal chemistry. It’s used in the construction of novel heterocyclic compound libraries with potential biological activities, which are crucial for drug discovery and development .
Fluorescent Dye and Biosensor Development
2-Chloropyrimidine derivatives are used in the synthesis of fluorescent dyes and biosensors. These applications are significant in bioassays and protein assays, where the detection and quantification of biological substances are essential .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrimidine derivatives, have been known to interact with a variety of biological targets .
Mode of Action
It’s worth noting that pyrimidine derivatives often interact with their targets through hydrogen bonding and aromatic stacking interactions .
Biochemical Pathways
Similar compounds have been known to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Similar compounds have been known to exhibit a range of biological activities .
properties
IUPAC Name |
2-chloro-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c17-14-7-2-1-6-13(14)15(22)20-11-12-5-3-10-21(12)16-18-8-4-9-19-16/h1-2,4,6-9,12H,3,5,10-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBUNRWTLYOREU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CNC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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